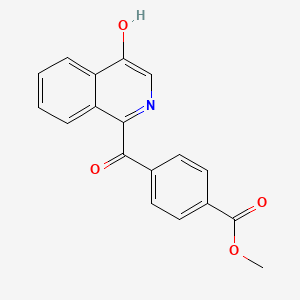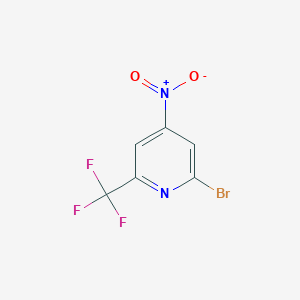
2-Bromo-4-nitro-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-nitro-6-(trifluoromethyl)pyridine: is a chemical compound with the molecular formula C6H2BrF3N2O2 and a molecular weight of 270.99 g/mol . This compound is characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a pyridine ring, making it a versatile intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitro-6-(trifluoromethyl)pyridine typically involves the bromination of 4-nitro-6-(trifluoromethyl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-nitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like iron powder in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Reduction: 2-Bromo-4-amino-6-(trifluoromethyl)pyridine.
Scientific Research Applications
2-Bromo-4-nitro-6-(trifluoromethyl)pyridine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-4-nitro-6-(trifluoromethyl)pyridine depends on its specific applicationFor example, the nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Comparison: 2-Bromo-4-nitro-6-(trifluoromethyl)pyridine is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties. The nitro group allows for further functionalization through reduction or substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity . In contrast, similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications .
Properties
Molecular Formula |
C6H2BrF3N2O2 |
|---|---|
Molecular Weight |
270.99 g/mol |
IUPAC Name |
2-bromo-4-nitro-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2BrF3N2O2/c7-5-2-3(12(13)14)1-4(11-5)6(8,9)10/h1-2H |
InChI Key |
DXIQOQKKMVGJOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


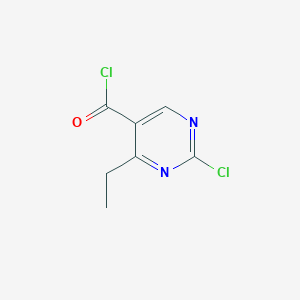

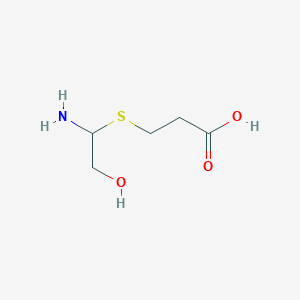
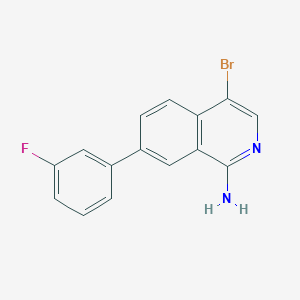
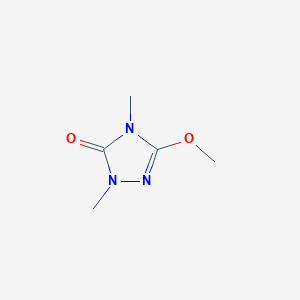
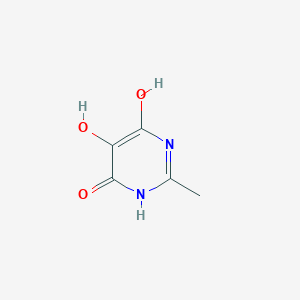
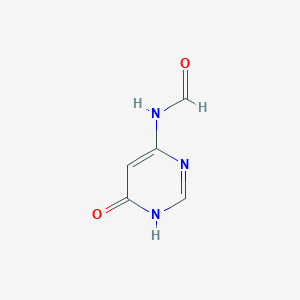
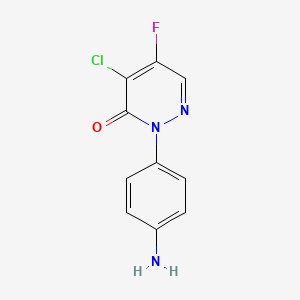

![2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13098154.png)
![9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine](/img/structure/B13098163.png)


